molecular formula C11H14N2O B2446871 1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one CAS No. 2361636-45-3

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one

Cat. No. B2446871
CAS RN: 2361636-45-3
M. Wt: 190.246
InChI Key: ZGCPCLDFHPIXLY-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one, also known as ADMA, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. ADMA belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles.

Scientific Research Applications

Synthesis and Biochemical Evaluation

1-(2-Aminophenyl)-3,3-dimethylazetidin-2-one and related compounds have been extensively studied for their potential in synthesizing biologically active molecules. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin (an antibiotic), was developed through a process involving the synthesis of related azetidin-2-one compounds (Fleck et al., 2003). Similarly, a series of 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated potent antiproliferative compounds against breast cancer cells, highlighting the relevance of these compounds in cancer research (Greene et al., 2016).

Antimicrobial Applications

Several studies have explored the antimicrobial potential of compounds related to this compound. For instance, thiazolidinone and azetidinone compounds encompassing indolylthienopyrimidines showed promising antioxidant and antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Saundane et al., 2012). Additionally, novel pyrimidine-triazole derivatives synthesized from a 4-aminophenylmorpholin-3-one molecule exhibited significant antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Application in Organic Synthesis

This compound and its derivatives have been utilized in various organic synthesis processes. The iodine-mediated intramolecular cyclization reaction of γ-prenylated amines to synthesize 3,3-dimethylazetidines demonstrates a novel strategy in organic synthesis, highlighting the versatility of these compounds in chemical synthesis (Jin et al., 2016).

properties

IUPAC Name

1-(2-aminophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)7-13(10(11)14)9-6-4-3-5-8(9)12/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCPCLDFHPIXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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